molecular formula C12H19OPS2 B14663800 Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester CAS No. 37958-53-5

Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester

Cat. No.: B14663800
CAS No.: 37958-53-5
M. Wt: 274.4 g/mol
InChI Key: JWFKVDYRJIOCFA-UHFFFAOYSA-N
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Description

Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester is an organophosphorus compound. It is characterized by the presence of a phosphonodithioate group, which includes both sulfur and oxygen atoms bonded to phosphorus. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester typically involves the reaction of phosphonodithioic acid derivatives with appropriate alcohols and thiols. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the sulfur atoms to sulfoxides or sulfones.

    Reduction: The compound can be reduced to form phosphonodithioic acid derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phosphonodithioic acid derivatives.

Scientific Research Applications

Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the formulation of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its action are still under investigation, but it is believed to affect various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester is unique due to its specific ester and thiol functional groups, which confer distinct chemical reactivity and biological activity. Its applications in various fields highlight its versatility compared to other similar compounds.

Properties

CAS No.

37958-53-5

Molecular Formula

C12H19OPS2

Molecular Weight

274.4 g/mol

IUPAC Name

benzyl-butoxy-methylsulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H19OPS2/c1-3-4-10-13-14(15,16-2)11-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3

InChI Key

JWFKVDYRJIOCFA-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=S)(CC1=CC=CC=C1)SC

Origin of Product

United States

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